REACTION_CXSMILES
|
[CH3:1][O:2]C1C=CC(C2SCCS2)=CC=1.COC1C=C(C=CC=1)C(Cl)Cl.CO[C:27]1[CH:28]=[C:29]([C:33]([Cl:36])([Cl:35])[Cl:34])[CH:30]=[CH:31][CH:32]=1>>[CH3:1][O:2][C:32]1[CH:27]=[CH:28][C:29]([C:33]([Cl:34])([Cl:35])[Cl:36])=[CH:30][CH:31]=1
|
Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C1SCCS1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(Cl)Cl)C=CC1
|
Name
|
3-methoxybenzotrichloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)C(Cl)(Cl)Cl
|
Name
|
( 17 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 93 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 100 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(C=C1)C(Cl)(Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |